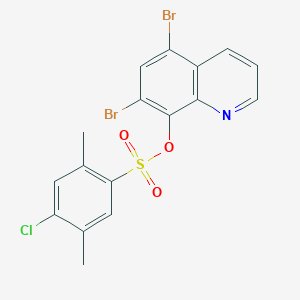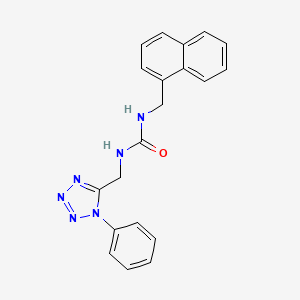![molecular formula C13H17N3 B2591340 methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine CAS No. 1343093-17-3](/img/structure/B2591340.png)
methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine is a compound that features an imidazole ring, a phenyl group, and an amine group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine is a compound that contains an imidazole ring, which is known to interact with various biological targets Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Biochemical Pathways
This compound, as an imidazole derivative, may interact with multiple biochemical pathways . Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of the imidazole ring under mild conditions . Another approach involves the reaction of methyl propiolate with substituted amidoximes using a microwave protocol and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced catalytic systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazol-2-yl)methanamine: Another imidazole derivative with similar chemical properties.
2-Bromo-1-methyl-1H-imidazole: A halogenated imidazole used in various chemical reactions.
1-Methyl-1H-imidazole-2-carboxaldehyde: Used as a building block in organic synthesis.
Uniqueness
Methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the phenylethyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-(1-methylimidazol-2-yl)-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-14-12(13-15-8-9-16(13)2)10-11-6-4-3-5-7-11/h3-9,12,14H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLJVAGVEBSSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343093-17-3 |
Source


|
| Record name | methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-ethyl 2-(2-((3-(phenylthio)propanoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591257.png)
![N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2591258.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2591262.png)






![N'-[(1E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylidene]furan-2-carbohydrazide](/img/structure/B2591274.png)
![N-(3-fluoro-4-methylphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2591275.png)

